Cas no 1781821-33-7 (4-(4-methoxyphenoxy)-4-methylpiperidine)

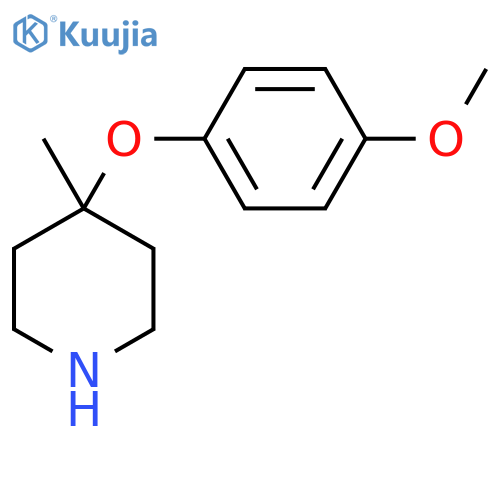

1781821-33-7 structure

商品名:4-(4-methoxyphenoxy)-4-methylpiperidine

4-(4-methoxyphenoxy)-4-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(4-methoxyphenoxy)-4-methylpiperidine

- EN300-1836886

- 1781821-33-7

-

- インチ: 1S/C13H19NO2/c1-13(7-9-14-10-8-13)16-12-5-3-11(15-2)4-6-12/h3-6,14H,7-10H2,1-2H3

- InChIKey: DTQXFCPSVJNSNY-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)OC)C1(C)CCNCC1

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 30.5Ų

4-(4-methoxyphenoxy)-4-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1836886-5.0g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1836886-0.25g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 0.25g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-10g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 10g |

$4421.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-5g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 5g |

$2981.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-0.05g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 0.05g |

$864.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-0.1g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 0.1g |

$904.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-0.5g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 0.5g |

$987.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-1g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 1g |

$1029.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-2.5g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 2.5g |

$2014.0 | 2023-09-19 | ||

| Enamine | EN300-1836886-10.0g |

4-(4-methoxyphenoxy)-4-methylpiperidine |

1781821-33-7 | 10g |

$4421.0 | 2023-06-01 |

4-(4-methoxyphenoxy)-4-methylpiperidine 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1781821-33-7 (4-(4-methoxyphenoxy)-4-methylpiperidine) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬